D-Tryptophan benzyl ester

Catalog No.
S1528041
CAS No.
141595-98-4
M.F
C18H18N2O2
M. Wt
294.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Tryptophan benzyl ester

CAS Number

141595-98-4

Product Name

D-Tryptophan benzyl ester

IUPAC Name

benzyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

InChI

InChI=1S/C18H18N2O2/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17/h1-9,11,16,20H,10,12,19H2/t16-/m1/s1

InChI Key

TYQYRKDGHAPZRF-MRXNPFEDSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N

Synonyms

D-TRYPTOPHAN BENZYL ESTER 98

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CNC3=CC=CC=C32)N

Enzyme Kinetics and Protein-Ligand Interactions:

  • D-Tryptophan benzyl ester acts as a substrate for tryptophan decarboxylase, an enzyme crucial in various organisms like E. coli bacteria. By studying its interaction with this enzyme, researchers can gain insights into the enzyme's kinetics, revealing its activity, reaction rates, and mechanisms [].
  • This molecule also serves as a valuable tool in exploring protein-ligand interactions. By observing how D-Tryptophan benzyl ester binds to specific proteins, scientists can understand the structure and function of these proteins and their potential roles in various biological processes [].

Gene Expression and Regulation:

  • D-Tryptophan benzyl ester plays a role in studies related to gene expression and regulation. Its ability to modulate the activity of certain enzymes can influence the expression of specific genes, allowing researchers to probe the intricate mechanisms of gene control [].

Protein Structure and Function:

  • The unique properties of D-Tryptophan benzyl ester make it a valuable asset in elucidating protein structure and function. Its interaction with proteins can provide valuable information about their binding sites, folding patterns, and overall functionalities [].

D-Tryptophan benzyl ester is a chemical compound derived from the amino acid D-Tryptophan, where the carboxyl group of the amino acid is esterified with benzyl alcohol. This modification enhances the lipophilicity of the molecule, making it useful in various chemical and biological applications. The compound is notable for its potential in medicinal chemistry, particularly in studies related to protein interactions and enzyme mechanisms.

  • Oxidation: This reaction can lead to the formation of indole derivatives, which are crucial in the synthesis of various biologically active compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups, allowing for further functionalization of the compound. Nucleophiles such as amines and thiols can be employed under basic conditions.

The major products from these reactions include indole derivatives from oxidation, D-Tryptophan alcohol from reduction, and various substituted tryptophan derivatives from substitution reactions .

D-Tryptophan benzyl ester exhibits significant biological activity due to its structural similarity to natural amino acids. It interacts with biological targets such as D-amino-acid oxidase, influencing various biochemical pathways. This compound has been studied for its potential therapeutic properties, including:

  • Anti-inflammatory effects: Research indicates that derivatives of D-Tryptophan may play a role in reducing inflammation.
  • Anticancer activity: Some studies suggest that tryptophan derivatives can inhibit cancer cell proliferation through their interaction with specific cellular pathways .

The synthesis of D-Tryptophan benzyl ester is commonly achieved through Fischer–Speier esterification. This process involves treating D-Tryptophan with benzyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid, usually under reflux conditions in a water-azeotroping solvent like cyclohexane. This method not only facilitates the reaction but also minimizes racemization, ensuring high enantiomeric purity of the final product .

Alternative Methods

Recent advancements have introduced greener synthesis methods that avoid hazardous solvents, focusing on optimizing reaction conditions to enhance yield and purity while maintaining safety standards .

D-Tryptophan benzyl ester has diverse applications across various fields:

  • Organic Synthesis: It serves as a chiral building block for synthesizing complex molecules in organic chemistry.
  • Biological Research: Used to study protein-ligand interactions and enzyme mechanisms, providing insights into biochemical processes involving tryptophan derivatives.
  • Pharmaceuticals: Explored for its therapeutic properties, particularly in developing anti-inflammatory and anticancer drugs.
  • Industrial Chemistry: Acts as an intermediate in synthesizing specialty chemicals and pharmaceuticals .

Interaction studies involving D-Tryptophan benzyl ester focus on its role as a model compound for understanding how tryptophan derivatives behave in biological systems. These studies often employ techniques like surface plasmon resonance or isothermal titration calorimetry to measure binding affinities and kinetics with target proteins. Such research contributes valuable data on how structural modifications affect biological activity and efficacy .

Similar Compounds: Comparison with Other Compounds

D-Tryptophan benzyl ester has several similar compounds that share structural features but differ in their functional groups or biological activities. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
L-TryptophanNatural amino acidPrecursor to serotonin; involved in neurotransmission
D-TryptophanEnantiomer of L-TryptophanLess common; studied for unique biological effects
TryptamineIndole derivativeDirectly involved in neurotransmitter synthesis
5-HydroxytryptophanHydroxylated form of tryptophanPrecursor to serotonin; important for mood regulation

Each of these compounds exhibits unique properties that differentiate them from D-Tryptophan benzyl ester while highlighting its significance as a versatile derivative in both synthetic and biological contexts .

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Wikipedia

D-Tryptophan benzyl ester

Dates

Last modified: 08-15-2023

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